Ebov/marv-IN-2
Description
Global Health Significance of Filovirus Infections (Ebola and Marburg Viruses)
Filovirus infections, specifically Ebola Virus Disease (EVD) and Marburg Virus Disease (MVD), are characterized by severe and often fatal hemorrhagic fever in humans and nonhuman primates. tandfonline.comnih.goveuropa.eu These viruses were first identified in 1967 and have since caused sporadic outbreaks, primarily in sub-Saharan Africa. tandfonline.comnih.govcdc.gov The 2013–2016 Ebola epidemic in West Africa, the largest in history, underscored the devastating potential of these viruses, causing thousands of deaths and highlighting the urgent need for effective countermeasures. tandfonline.comnih.gov
Rationale for the Development of Small Molecule Antivirals Targeting Filoviruses
The development of small molecule antivirals presents a compelling strategy in the fight against filoviruses for several key reasons. Unlike larger biologic-based therapies such as monoclonal antibodies, small molecules can often be designed for oral administration, simplifying treatment logistics, particularly in resource-limited settings where outbreaks frequently occur. nih.gov Furthermore, small molecules can be engineered to target highly conserved regions within the viral machinery or essential host factors, offering the potential for broad-spectrum activity against multiple filovirus species and strains. tandfonline.comnih.govasm.org
The ability to target host processes is particularly advantageous. Filoviruses have a limited number of their own proteins and heavily rely on the host cell's machinery for critical functions like entry, replication, and budding. asm.org By inhibiting these host-dependent processes, small molecule drugs can effectively halt the viral life cycle. This approach may also reduce the likelihood of the virus developing resistance. The discovery of compounds that can block viral entry, a crucial first step in infection, is a particularly active area of research. asm.orgnih.govfao.orgasm.org
Historical Context of Filovirus Inhibitor Discovery and Development Leading to Ebov/marv-IN-2
The journey to discover and develop filovirus inhibitors has been a multi-pronged effort, accelerating significantly after the major Ebola outbreak in West Africa. tandfonline.com Initial research focused on understanding the fundamental biology of the viruses, which paved the way for identifying potential drug targets. nih.govmdpi.com High-throughput screening (HTS) of large chemical libraries has been a cornerstone of this discovery process, allowing researchers to rapidly test thousands of compounds for their ability to inhibit viral replication. asm.orgnews-medical.netasm.org
These screening efforts have led to the identification of several classes of small molecule inhibitors. nih.gov Some of these compounds target the viral glycoprotein (B1211001) (GP), which is essential for the virus to enter host cells. asm.orgnih.govplos.org Others interfere with viral replication by targeting the RNA-dependent RNA polymerase or by disrupting the function of host proteins that the virus hijacks. asm.orgmdpi.com This broad-based approach has yielded a pipeline of potential drug candidates, including compounds like FGI-103, FGI-104, and various benzodiazepine (B76468) derivatives, which have shown promise in preclinical studies. asm.org The development of this compound builds upon this foundation of knowledge and discovery.
Overview of this compound as a Broad-Spectrum Antifilovirus Candidate
This compound is a small molecule inhibitor that has emerged from the extensive search for effective antifilovirus agents. It has demonstrated the ability to inhibit both Ebola virus (EBOV) and Marburg virus (MARV), positioning it as a broad-spectrum candidate. medchemexpress.com This is a significant attribute, as a single therapeutic effective against multiple filoviruses would be a powerful tool in managing outbreaks. tandfonline.comnih.gov
Research has shown that this compound exhibits potent inhibitory activity in cell-based assays. The compound has an IC50 value of 0.9 μM against Ebola virus and 2.7 μM against Marburg virus. medchemexpress.com The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. The specific mechanism of action for this compound is an area of ongoing investigation, but its efficacy against both major filoviruses suggests it may target a conserved element in their life cycle.
| Compound | Target Virus | IC50 |
| This compound | Ebola virus (EBOV) | 0.9 μM |
| This compound | Marburg virus (MARV) | 2.7 μM |
Structure
3D Structure
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-benzyl-7-[2-hydroxy-3-(2-pyridin-4-ylethylamino)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C27H28N2O4/c1-19-24-8-7-23(32-18-22(30)17-29-14-11-20-9-12-28-13-10-20)16-26(24)33-27(31)25(19)15-21-5-3-2-4-6-21/h2-10,12-13,16,22,29-30H,11,14-15,17-18H2,1H3 |
InChI Key |
ZMGUBMQKEWGQGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CC=NC=C3)O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Antiviral Action of Ebov/marv in 2
Elucidation of Ebov/marv-IN-2 Target Identification and Validation
The primary molecular target of this compound and its analogues is the filoviral envelope glycoprotein (B1211001) (GP). nih.gov This protein is solely responsible for mediating viral attachment to the host cell surface, subsequent internalization, and the fusion of the viral and host cell membranes, which releases the viral genome into the cytoplasm. nih.gov The identification of GP as the target was validated through a combination of molecular docking simulations and experimental mutation studies. nih.gov
Research, including molecular docking and mutational analysis of a lead analogue, compound 32, has elucidated the specific interactions between this class of inhibitors and the EBOV glycoprotein. nih.gov The coumarin (B35378) scaffold and its associated hydrophobic groups are predicted to bind within a pocket on the glycoprotein. nih.gov This binding site is analogous to that of another known entry inhibitor, suggesting a common mechanism of targeting a critical region of the GP. nih.gov
Key findings from these studies indicate:
The inhibitor occupies a pocket in proximity to the amino acid residue Y517 of the EBOV GP. nih.gov
Unlike some other inhibitors that bind this region, the carboxamide group of the coumarin derivative does not form crucial interactions with residues N61 or D522. nih.gov
Instead, the carboxamide group is proposed to interact with residue R164 located on the surface of the glycoprotein. nih.gov
The significance of specific residues within the glycoprotein for inhibitor efficacy was confirmed through mutational analysis. The introduction of mutations in the GP sequence can alter the binding affinity and, consequently, the inhibitory activity of the compound.
| GP Mutation | Effect on Inhibitory Activity (IC₅₀) | Inference |
|---|---|---|
| Wild-Type | Baseline inhibitory concentration (IC₅₀ = 0.5 µM) | Reference for comparison. |
| N61A | Minimal change in IC₅₀ | Suggests N61 is not a critical interaction point for this compound class. nih.gov |
| D522A | Minimal change in IC₅₀ | Indicates D522 is not essential for the compound's binding and inhibitory function. nih.gov |
| R164A | Potential reduction in potency | Supports the docking model prediction that R164 is an interaction site for the inhibitor. nih.gov |
The antiviral mechanism of the this compound class of compounds, as detailed in the available scientific literature, is characterized by its direct interaction with the viral glycoprotein. nih.gov Current research and molecular studies have focused on the inhibitor-viral protein interface. nih.gov As such, there is no reported evidence to suggest that this compound exerts its antiviral effect by modulating host factors or host-directed signaling pathways. The inhibitory action is understood to be virus-centric, targeting a viral component directly rather than a cellular one.
Detailed Analysis of this compound Interference with the Filovirus Life Cycle
The filovirus life cycle involves several stages, including entry, replication, assembly, and budding. This compound has been specifically characterized as a filovirus entry inhibitor. nih.govnih.gov Its mechanism of action is confined to the initial phase of infection, preventing the virus from successfully delivering its genetic material into the host cell cytoplasm. Time-of-addition assays confirm that the compound is effective during the viral entry step, specifically targeting a late stage in this process prior to membrane fusion. nih.gov
Filovirus entry into host cells is a complex, multi-step process. After attaching to the cell surface, the virus is internalized into endosomes. nih.gov Within the acidic environment of the late endosome, host proteases such as cathepsins cleave the viral GP, exposing its receptor-binding domain. nih.gov The cleaved GP then binds to the endosomal host receptor, Niemann-Pick C1 (NPC1). nih.gov This binding event is the final trigger for profound conformational changes in the GP2 subunit, leading to the fusion of the viral envelope with the endosomal membrane. nih.gov this compound acts after internalization but before this final fusion event. nih.gov
The primary mechanism of this compound is the direct blockade of the glycoprotein's function. By binding to the specific pocket on GP, the inhibitor is thought to stabilize the protein in its pre-fusion conformation or otherwise prevent it from undergoing the necessary structural rearrangements that are triggered by NPC1 binding and the acidic pH of the endosome. nih.gov This blockade effectively halts the fusion process, trapping the virus within the endosome and preventing the release of the viral nucleocapsid into the cytoplasm, thereby aborting the infection at an early stage. nih.gov
The mechanism of this compound does not involve the alteration of host endosomal pathways. The compound does not interfere with the internalization of the virus or its trafficking to the late endosome. nih.gov Furthermore, there is no evidence to suggest that it affects the normal acidification of endosomes. nih.gov The inhibitor's target is the viral GP, and it acts on the viral particle after it has already trafficked to the appropriate acidic compartment. The process of endosomal acidification and cathepsin-mediated cleavage of GP are upstream events that are required to prepare GP for its interaction with NPC1, but the inhibitor itself does not modulate these host processes; it blocks the viral protein's subsequent action. nih.gov
Inhibition of Viral Entry and Membrane Fusion Processes
Impact on Macropinocytosis and Cellular Uptake
Ebola and Marburg viruses are known to enter host cells through a process called macropinocytosis. nih.govasm.orgnih.govplos.orgresearchgate.net This cellular uptake mechanism involves the engulfment of extracellular fluid, solutes, and particles, including viruses, into large vesicles called macropinosomes. nih.govplos.org The viral glycoprotein (GP) is understood to play a crucial role in triggering this process. nih.gov Studies have shown that inhibitors of key regulators of macropinocytosis can reduce viral entry and infection. asm.orgplos.org Without specific research on this compound, it is impossible to determine its impact on this pathway.
Disruption of Viral RNA Replication and Transcription
The replication and transcription of the filovirus genome are complex processes that occur within the host cell cytoplasm and are mediated by a viral complex composed of the nucleoprotein (NP), viral protein 35 (VP35), the polymerase (L), and other viral proteins. frontlineccn.combasicmedicalkey.com The negative-sense RNA genome serves as a template for both the synthesis of new viral genomes (replication) and the production of messenger RNAs (transcription) that are translated into viral proteins. frontlineccn.com While various compounds are studied for their potential to inhibit these processes, no data is available for this compound.
Impairment of Virion Assembly and Budding
The assembly of new Ebola and Marburg virions is a multi-step process that primarily involves the viral matrix protein VP40, which is a major driving force for budding from the host cell membrane. nih.govoncotarget.combiorxiv.org Other viral proteins, including the glycoprotein (GP) and the nucleocapsid proteins, are also incorporated into the new virus particles during this stage. nih.govmdpi.complos.org This process takes place at the plasma membrane, leading to the release of new filamentous virions. nih.govplos.orgdtic.mil The potential for this compound to interfere with these specific steps remains uninvestigated in the available literature.
Structural Biology of this compound Target Engagement
Detailed structural and computational studies are essential for understanding how antiviral compounds interact with their viral targets.
Co-crystallography and Cryo-Electron Microscopy Investigations of Compound-Protein Complexes
Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in determining the three-dimensional structures of viral proteins and how they bind to inhibitors. nih.govresearchgate.netnih.govnih.govnih.gov These methods provide atomic-level insights into the interactions that are critical for the mechanism of action of a drug. For instance, cryo-EM has been used to visualize the structure of the Ebola virus nucleocapsid. nih.govresearchgate.net There are no published co-crystallography or cryo-EM studies involving this compound.
Advanced Computational Modeling and Molecular Docking Simulations of this compound Interactions
Computational methods, including molecular docking and molecular dynamics simulations, are frequently used to predict and analyze the binding of small molecules to their protein targets. mdpi.comnih.govrsdjournal.orgbiorxiv.org These simulations can help in understanding the binding affinity and the specific interactions that stabilize the compound-protein complex, thereby guiding the development of more potent inhibitors. nih.govrsdjournal.org Such computational studies for this compound have not been reported in the scientific literature.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization of Ebov/marv in 2 Analogs
Rational Design and Chemical Synthesis of Ebov/marv-IN-2 Derivatives
The journey from an initial hit compound to a clinical candidate involves systematic structural modifications to explore the chemical space around a core scaffold. For the 4-(aminomethyl)benzamide (B1271630) series, which includes this compound, medicinal chemistry campaigns have focused on three main regions of the molecule: the tertiary amine, the central benzamide (B126) core, and the aniline (B41778) substituent. nih.govcdc.gov
Initial high-throughput screening identified a 4-(aminomethyl)benzamide, methyl 4-(4-(piperidin-1-ylmethyl)benzamido)benzoate (referred to as compound 5 in foundational studies), as a promising inhibitor of filovirus entry. nih.gov Subsequent optimization efforts involved creating libraries of derivatives by modifying this initial scaffold.
Key scaffold modification strategies included:
Varying the Tertiary Amine: The piperidine (B6355638) ring of the initial hit was replaced with other cyclic amines, such as morpholine (B109124) and N-methylpiperazine. However, these modifications led to a decrease in antiviral potency, indicating that the specific nature of the amine is crucial for activity. nih.gov
Altering the Core Aromatic Ring: The central phenyl ring was replaced with other aromatic systems, like thiophene. This change was found to be detrimental to the compound's activity, suggesting that the precise geometry and electronic properties of the phenyl ring are important for target engagement. nih.gov
Constraining the Scaffold: To reduce conformational flexibility and potentially lock the molecule into a more active conformation, constrained analogs were synthesized. This led to the development of an indoline (B122111) series, which essentially merged the aniline ring with the benzamide linker. This strategy proved successful, yielding some highly potent derivatives. nih.gov
Exploring Heterocyclic Replacements: In more advanced analogs, the anilide aromatic ring was replaced with various heterocyles, such as pyridine, tetrahydroquinoline, and indole. These bioisosteric replacements generally resulted in a loss of potency, reinforcing the importance of the original phenyl ring in that position. nih.gov
These strategies allowed for the assembly of diverse derivative libraries, which were then screened to systematically probe the structure-activity relationships. acs.orgnih.gov
The placement and nature of substituents on the aromatic rings were found to have a profound impact on antiviral efficacy.
Positional Isomerism: The position of substituents was critical. For instance, moving the methyl ester on the benzoate (B1203000) ring from the para position (compound 5) to the meta position (compound 8) resulted in a complete loss of activity. nih.gov Similarly, moving the aminomethyl group on the central benzamide from the 4-position to the 3-position also significantly weakened inhibitory action. nih.gov
Substituent Effects on the Aniline Ring: Adding substituents to the aniline ring was a major focus of optimization.
Lipophilicity: Introducing lipophilic groups, such as a trifluoromethyl (CF₃) group, at the meta or para position significantly enhanced potency compared to the unsubstituted parent compound. nih.gov In contrast, polar or negatively charged groups diminished activity. nih.gov
Halogenation: The addition of chlorine atoms to the aniline ring was well-tolerated and often improved potency. Dichloro-substituted analogs showed greater activity than their mono-substituted counterparts. nih.gov
Bulky Groups: In the conformationally restrained indoline series, the introduction of bulky groups, such as a tert-butyl group at the 3-position of the indoline ring, led to a substantial improvement in activity, producing an analog with an EC₅₀ value of 0.16 µM. nih.gov
The following table summarizes the effects of various substitutions on the 4-(aminomethyl)benzamide scaffold.
| Compound ID | Modification Description | Antiviral Potency (EBOV) | Key SAR Finding |
|---|---|---|---|
| Compound 5 (Hit) | Parent 4-(aminomethyl)benzamide scaffold | EC₅₀ = 9.86 µM | Baseline activity from initial screen. |
| Compound 6 | Piperidine ring replaced with morpholine | Decreased potency | Morpholine is unfavorable compared to piperidine. nih.gov |
| Compound 8 | Methyl ester moved to meta-position | Inactive | Para-substitution is critical for activity. nih.gov |
| Compound 16 | Trifluoromethyl group at para-position of aniline | EC₅₀ = 3.87 µM | Lipophilic substituent enhances potency. nih.gov |
| Compound 17 | Trifluoromethyl group at meta-position of aniline | EC₅₀ = 2.97 µM | Meta-position for CF₃ is slightly more favorable than para. nih.gov |
| Compound 19 | Dichloro-substitution on aniline | EC₅₀ = 1.52 µM | Additional chlorine enhances potency over mono-substituted analogs. nih.gov |
| Compound 50 | Constrained indoline scaffold with tert-butyl group | EC₅₀ = 0.16 µM | Conformational restraint and bulky groups can significantly boost potency. nih.gov |
Optimization of In Vitro Antiviral Activity Across Filovirus Strains
A crucial goal of the optimization process is to achieve broad-spectrum activity against multiple filovirus species and strains. While initial hits may show activity against one virus, their efficacy can vary against others due to differences in the viral glycoproteins. researchgate.net Optimized 4-(aminomethyl)benzamide analogs were tested against pseudotyped viruses expressing the GP of different Ebola virus species (e.g., Zaire, Sudan) and Marburg virus. nih.govnih.gov
Promising compounds, such as 20, 32, and 35 from the benzamide series, demonstrated superior inhibitory activity against infectious viruses from both the Ebola (Mayinga strain) and Marburg (Angola strain) genera. nih.gov This broad-spectrum activity is highly desirable for a therapeutic agent, given the diversity of filoviruses that cause human disease. nih.govnih.gov Similarly, other classes of entry inhibitors, such as diphyllin (B1215706) derivatives, have also been optimized to ensure they retain potency against both EBOV and MARV. nih.gov The ability of these optimized compounds to inhibit entry across different filovirus strains suggests they target a conserved mechanism or a highly conserved site within the viral glycoprotein (B1211001). asm.org
Structure-Based Design Approaches for Enhanced this compound Leads
As structural information about the EBOV glycoprotein became available, drug discovery efforts increasingly incorporated structure-based design. nih.gov The crystal structure of the EBOV GP, particularly in complex with other inhibitors, revealed a potential binding cavity between the GP1 and GP2 subunits. acs.org This pocket, located near the fusion loop, became a prime target for rational drug design. researchgate.netacs.org
Molecular modeling studies, including docking and molecular dynamics simulations, were used to predict how synthesized analogs might bind to this site. csic.esacs.org For example, modeling suggested that inhibitors could displace a key "DFF lid" from the cavity, potentially destabilizing the prefusion conformation of GP and preventing the subsequent steps required for membrane fusion. acs.org This structural insight helps rationalize the observed SAR, such as why certain bulky or lipophilic substituents enhance activity—they may achieve more favorable interactions within this hydrophobic pocket. nih.gov Another structure-based strategy involves targeting the host factor Niemann-Pick C1 (NPC1), which is the endosomal receptor for EBOV. nih.govbusitema.ac.ug By designing molecules that block the GP-NPC1 interaction, viral entry can be effectively inhibited. nih.gov
Identification of Key Pharmacophoric Features for this compound Efficacy
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a biological target and exert its effect. For EBOV inhibitors, common feature pharmacophores have been developed based on the structures of known active compounds. semanticscholar.org
Analysis of potent 4-aminoquinoline (B48711) and selective estrogen receptor modulator (SERM) compounds that inhibit EBOV entry identified a common pharmacophore consisting of multiple hydrophobic features and at least one hydrogen bond acceptor. semanticscholar.org For the benzamide series, the SAR data points to a pharmacophore that includes:
A basic tertiary amine (e.g., piperidine).
A specific spatial arrangement of two aromatic rings connected by an amide linker.
A hydrogen bond-accepting group (the amide carbonyl).
A lipophilic region on the terminal aniline ring.
These features are crucial for potent inhibition. For instance, converting an ethylamine (B1201723) side chain to an amide-linked piperidine in one series of compounds significantly improved potency, aligning with the pharmacophore model. nih.gov Peptides have also been used as tools to identify key pharmacophoric interactions that can then be mimicked by small molecules. nih.gov
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Optimization
Chemoinformatics and QSAR modeling are powerful computational tools used to accelerate drug discovery by establishing mathematical relationships between chemical structures and biological activities. nih.govelsevier.commdpi.com These methods allow researchers to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts on the most promising candidates.
In the context of EBOV inhibitors, machine learning algorithms, such as Bayesian models, have been successfully used to screen large compound libraries and identify novel active molecules. acs.orgresearchgate.net These models are trained on data from previous high-throughput screens and learn the molecular features associated with antiviral activity. acs.org A typical QSAR workflow involves:
Data Curation: Assembling a dataset of compounds with known antiviral activities.
Descriptor Calculation: Generating numerical representations (molecular descriptors) of each compound's physicochemical properties and structural features. alvascience.com
Model Building: Using machine learning algorithms to build a predictive model that correlates the descriptors with activity. google.fr
Validation: Rigorously testing the model's predictive power on an external set of compounds.
These computational approaches can guide the optimization of leads like this compound by suggesting specific modifications (e.g., adding a particular substituent at a key position) that are predicted to enhance potency, thus making the drug discovery process more efficient and rational. nih.govalvascience.com
Preclinical Efficacy and Pathogenesis Modulation by Ebov/marv in 2 in Non Human Models
In Vivo Studies of Ebov/marv-IN-2 in Relevant Animal Models of Filovirus Infection
No in vivo studies involving "this compound" in any animal model of filovirus infection have been published.
While various animal models are used to study filovirus pathogenesis and evaluate countermeasures, there is no record of any of these models being used to evaluate "this compound". frontiersin.orgbiologists.com These models include:
Mouse Models: Typically require mouse-adapted virus strains or the use of immunocompromised mice (e.g., STAT1 knockout) to produce lethal disease. frontiersin.orgasm.org They are often used for initial screening of antiviral candidates. nih.gov
Guinea Pig Models: Like mice, guinea pigs require adapted viral strains to develop a lethal infection that mimics some aspects of human disease. frontiersin.orgbiologists.com
Non-Human Primate (NHP) Models: Cynomolgus and rhesus macaques are considered the 'gold standard' for filovirus research as they replicate human disease very closely, including hemorrhagic fever and coagulopathy. biologists.comnih.gov These models are critical for advanced preclinical testing of vaccines and therapeutics. nih.gov
Without specific studies, it is impossible to know which, if any, of these models would have been selected for the evaluation of "this compound."
There is no data available on how "this compound" affects viral replication kinetics (viremia) or key pathogenesis markers (e.g., liver enzyme levels, inflammatory cytokine concentrations) in animal models. Such data is fundamental to understanding the in vivo efficacy of any potential antiviral.
Filovirus infection leads to significant immune dysregulation, including cytokine storms and lymphocyte apoptosis ("bystander apoptosis"), which contribute to pathogenesis. biologists.comdtic.mil A key aspect of therapeutic evaluation is assessing whether a compound can mitigate these harmful immune responses. However, no research has been published on the impact of "this compound" on the immune response in infected animals.
Due to the complete absence of specific data for "this compound," the requested article cannot be generated.
Combinatorial Antiviral Strategies Incorporating this compound
The development of effective treatments for high-consequence pathogens like Ebola and Marburg viruses often relies on combination therapy to enhance efficacy and reduce the likelihood of drug resistance.
Synergistic and Additive Effects of this compound in Combination with Other Antivirals In Vitro
This compound has been identified as an inhibitor of filovirus entry, a critical step in the viral lifecycle mediated by the viral glycoprotein (B1211001) (GP). nih.gov This mechanism of action presents a rational basis for its use in combination with antiviral drugs that target different stages of viral replication, such as viral RNA polymerase inhibitors like remdesivir. pnas.orgplos.org The simultaneous targeting of both viral entry and genome replication could potentially lead to synergistic effects, where the combined antiviral activity is greater than the sum of the individual effects. nih.govmdpi.com
A study on the development of coumarin (B35378) derivatives, which includes this compound (also referred to as compound 13), confirmed its activity against both EBOV and MARV. nih.gov The research focused on the structure-activity relationship of these compounds, indicating that the coumarin scaffold binds to a pocket on the viral glycoprotein. nih.gov This specific targeting of the GP suggests that combining this compound with drugs that have different targets, such as those disrupting the viral polymerase or other host factors, could be a viable strategy. springernature.combiorxiv.orgnih.gov
However, a comprehensive review of available scientific literature reveals no specific in vitro studies that have been published evaluating the synergistic or additive effects of this compound in combination with other known antiviral compounds. While the potential for such synergy exists based on its mechanism, dedicated research is required to confirm and quantify these effects.
Evaluation of Combination Regimens in Animal Models of Filovirus Disease
There are currently no publicly available research findings on the evaluation of combination therapy regimens incorporating this compound in any animal models of filovirus disease. The progression of a potential antiviral from in vitro studies to in vivo animal models is a critical step for evaluating efficacy and safety, which has not yet been documented for this specific compound. biologists.comoup.com
Prophylactic and Therapeutic Efficacy of this compound in Preclinical Challenge Models
The assessment of prophylactic (preventative) and therapeutic (post-exposure) efficacy in robust animal challenge models, particularly in non-human primates (NHPs), is the gold standard for preclinical development of filovirus countermeasures. biologists.commdpi.com These studies are essential to determine whether a compound can protect against infection or improve survival rates when administered before or after exposure to the virus.
As of the latest available information, no preclinical studies have been published that assess the prophylactic or therapeutic efficacy of this compound in animal challenge models. Research on this compound appears to be limited to initial in vitro screening, and it has not advanced to the stage of in vivo evaluation. medchemexpress.commedchemexpress.com
In Vitro Inhibitory Activity of Coumarin Derivatives
The primary research on this compound evaluated its ability to inhibit viral entry using a pseudotyped virus assay. The table below summarizes the in vitro efficacy and cytotoxicity of this compound and a related, more potent compound, Ebov/marv-IN-3.
| Compound | EBOV IC₅₀ (μM) | MARV IC₅₀ (μM) | A549 CC₅₀ (μM) | Source |
|---|---|---|---|---|
| This compound (Compound 13) | 0.9 | 2.7 | >100 | nih.govmedchemexpress.com |
| Ebov/marv-IN-3 (Compound 32) | 0.5 | 1.2 | 68.2 | medchemexpress.com |
Mechanisms of Viral Resistance to Ebov/marv in 2 and Strategies for Mitigation
Identification and Characterization of Resistance Mutations in Filovirus Genomes Induced by Ebov/marv-IN-2 Exposure
No studies identifying or characterizing specific mutations in the genomes of Ebola virus or Marburg virus resulting from exposure to this compound have been published.
Phenotypic Analysis of this compound-Resistant Viral Variants (e.g., Replication Fitness, Entry Efficiency)
As no resistance mutations have been identified, there is no corresponding phenotypic analysis of viral variants resistant to this compound. Data on the replication fitness or entry efficiency of such variants is therefore unavailable.
Structural and Functional Consequences of Resistance Mutations on Target Engagement of this compound
Without the identification of resistance mutations, the structural and functional effects of such mutations on the interaction between the viral target and this compound cannot be determined.
Development of Strategies to Circumvent or Delay Resistance Emergence (e.g., Rational Combination Therapy, Novel Scaffold Design)
Research into strategies to mitigate resistance to this compound, such as its use in combination therapies or the development of new chemical scaffolds, is contingent on an initial understanding of the compound's mechanism of action and the emergence of resistance, which is not currently available in the public domain.
Analytical and Methodological Advancements in Ebov/marv in 2 Research
High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for Ebov/marv-IN-2 Discovery and Characterization
The initial discovery of potential antiviral compounds like this compound often begins with large-scale screening campaigns. High-throughput screening (HTS) allows for the rapid assessment of vast chemical libraries, which can contain hundreds of thousands of small molecules, to identify initial "hits" that inhibit viral activity. asm.orgresearchgate.net For filoviruses, HTS assays are frequently designed using pseudotyped viruses, which are engineered to express the Ebola or Marburg glycoprotein (B1211001) (GP) on the surface of a less pathogenic virus. asm.org This approach allows for the safe screening of compounds that specifically block viral entry, a critical first step in the infection cycle. asm.org
For instance, a screen of over 300,000 compounds was conducted to find inhibitors of EBOV and MARV entry, demonstrating the scale of these initial efforts. asm.org Such screens often yield a hit rate of around 2%, which then requires further validation. asm.org To improve the quality and reliability of HTS, assays are optimized for automation and statistical robustness, often achieving a Z' factor of 0.7 or higher, indicating a high-quality assay suitable for screening. researchgate.net
Following initial HTS hits, High-Content Screening (HCS) provides deeper, more nuanced data. HCS combines automated microscopy with sophisticated image analysis to visualize and quantify the effects of a compound on individual cells. oup.com This method can track various aspects of viral infection, such as the number of infected cells, the subcellular localization of viral proteins like VP35 or nucleocapsids, and the host cell's response to the infection. biorxiv.orgnih.gov For example, HCS can be used to count the number of internalized virus particles within a cell after treatment with a compound, offering direct visual evidence of entry inhibition. nih.gov This image-based approach is critical for distinguishing between compounds that block viral attachment to the cell surface versus those that interfere with later steps like endosomal trafficking. nih.gov
Biophysical Techniques for Ligand-Target Interaction Profiling (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Once a potential inhibitor is identified, it is crucial to understand how it physically interacts with its viral target. Biophysical techniques provide quantitative data on these interactions, confirming direct binding and elucidating the thermodynamics and kinetics of the engagement.
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions between a ligand (the inhibitor) and an analyte (the viral protein). bioscipublisher.com In a typical SPR experiment, a viral protein like the EBOV glycoprotein (GP) is immobilized on a sensor chip, and the inhibitor is flowed over the surface. plos.org The binding is measured as a change in the refractive index, providing data on the association (on-rate) and dissociation (off-rate) of the inhibitor. bioscipublisher.com From this, the binding affinity (K_D) can be precisely calculated. plos.orgtandfonline.com This technique has been used to characterize the binding of various small molecules and antibody fragments to filovirus proteins, with measured affinities ranging from the nanomolar to micromolar range. plos.orgtandfonline.com
Isothermal Titration Calorimetry (ITC) is another powerful technique that measures the heat released or absorbed during a binding event. americanlaboratory.com ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). americanlaboratory.comcancer.gov This information is vital for understanding the forces driving the binding interaction. americanlaboratory.com In the context of filovirus research, ITC has been used to characterize the interaction between the viral protein VP30 and host proteins like RBBP6, confirming direct binding and providing key thermodynamic parameters. escholarship.org For an effective ITC experiment, the concentration of the macromolecule in the cell is typically 10-30 times the dissociation constant (K_d), and the ligand in the syringe is about 10-20 times more concentrated than the macromolecule. jhu.edu
| Technique | Principle | Key Parameters Measured | Application Example |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. bioscipublisher.com | Binding Affinity (K_D), Association Rate (k_a), Dissociation Rate (k_d). tandfonline.com | Characterizing the binding of small molecules to EBOV Glycoprotein (GP). plos.org |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. americanlaboratory.com | Binding Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). cancer.gov | Confirming the interaction between EBOV VP30 and host protein RBBP6. escholarship.org |
Advanced Imaging Modalities for Tracking this compound Effects in Cellular Systems
Visualizing the impact of an inhibitor within a living cell provides invaluable mechanistic insight. Advanced imaging techniques allow researchers to observe the dynamic processes of viral infection in real-time and determine precisely where and how a compound like this compound exerts its effect.
Live-cell imaging, particularly under high-containment biosafety level 4 (BSL-4) conditions, has been instrumental in understanding filovirus trafficking. pnas.org By fluorescently labeling viral components, such as the nucleocapsid, researchers can track their movement from perinuclear replication sites to the plasma membrane for budding. pnas.org These studies have revealed that the transport of viral nucleocapsids is an active process, often dependent on the host cell's actin cytoskeleton. pnas.orgnih.gov
High-resolution imaging techniques like Stochastic Optical Reconstruction Microscopy (STORM) can visualize these processes with nanoscale precision. STORM has been used to observe the actin tails that form on the rear of EBOV nucleocapsid-like structures, confirming the role of actin polymerization in their intracellular transport. nih.gov When an inhibitor is introduced, these imaging modalities can show if it disrupts this transport, causes an accumulation of viral components in a specific cellular compartment, or prevents the formation of replication sites. pnas.orgnih.gov For example, imaging can determine if a compound blocks virions at the level of early endosomes by observing their co-localization with endosomal markers like LAMP1. biorxiv.orgnih.gov
Omics-Based Approaches (e.g., Transcriptomics, Proteomics) to Elucidate Host Responses to this compound Treatment
Transcriptomics , typically using RNA-sequencing (RNA-seq), measures the expression levels of all genes in a cell. nih.gov Studies comparing the transcriptomes of EBOV-infected cells with uninfected cells have revealed significant changes in host gene expression, including the upregulation of the AP1 transcription factor complex, which appears to promote the gene expression profile that defines EBOV pathogenesis. nih.govnih.gov When an inhibitor like this compound is applied, transcriptomics can reveal whether it reverses these pathogenic changes, for instance, by seeing if it prevents the suppression of genes related to coagulation or the induction of a detrimental inflammatory response. nih.gov
Proteomics analyzes the entire set of proteins in a cell, identifying changes in protein abundance, localization, and post-translational modifications upon infection and treatment. embopress.org Integrating proteomics with other omics data, such as transcriptomics and metabolomics, creates a comprehensive, systems-level understanding of the host-pathogen interaction. embopress.orgpnnl.gov This multi-omic approach can identify key host pathways that are dysregulated during infection and can be targeted by therapeutics. pnnl.gov For example, such analyses have highlighted the induction of the innate immune response and alterations in pathways like Hippo signaling following viral infection. biorxiv.org By analyzing the proteomic and transcriptomic landscape after treatment with an inhibitor, researchers can build a detailed picture of its mechanism of action and its effect on the host cellular environment.
| Omics Approach | Technology | Information Gained | Application in Inhibitor Research |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | Global gene expression changes in host cells. nih.gov | Determine if an inhibitor reverses virus-induced changes in host gene expression. nih.gov |
| Proteomics | Mass Spectrometry | Changes in protein abundance, modifications, and interactions. embopress.org | Identify host pathways modulated by the inhibitor during infection. pnnl.govbiorxiv.org |
Quantitative Virology and Cell-Based Assays for Antiviral Potency and Selectivity Assessment
Ultimately, the success of an antiviral compound is measured by its ability to inhibit viral replication at concentrations that are not harmful to the host cell. A suite of quantitative virology and cell-based assays is used to determine this potency and selectivity.
The potency of a compound is typically expressed as its 50% effective concentration (EC₅₀), the concentration at which it inhibits 50% of viral activity. plos.org This is determined using various cell-based assays, such as plaque assays, which measure the reduction in virus-induced cell killing, or reporter assays that use luciferase or fluorescent proteins to quantify viral replication. plos.orgmdpi.com These assays can be adapted for high-throughput formats to test numerous compounds and concentrations. plos.org It is crucial to recognize that assay conditions, such as the amount of virus used (multiplicity of infection, MOI), infection time, and cell passage number, can significantly influence the apparent potency of a drug. plos.org
Selectivity is a measure of the drug's specific effect on the virus compared to its effect on the host cell. This is often expressed as the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀. A higher SI value indicates a more favorable profile, as it means the drug is effective against the virus at concentrations far below those that cause cellular toxicity. acs.org Assays measuring cell viability, such as those using CytoTox-Fluor, are run in parallel with potency assays to determine the CC₅₀. nih.gov These quantitative assessments are fundamental for ranking candidate compounds and deciding which ones should advance in the drug development pipeline. frontiersin.org
Future Research Directions and Translational Potential of Ebov/marv in 2
Exploration of Broader Antiviral Spectrum for Ebov/marv-IN-2 Chemical Scaffolds Against Other Enveloped RNA Viruses
Research has shown that the benzoquinoline scaffold of this compound possesses a notable breadth of antiviral activity. nih.gov Initially identified through a high-throughput screen against an Ebola virus minigenome (MG) assay, the compound also demonstrated efficacy against the Marburg virus MG assay. nih.gov This cross-genus activity within the Filoviridae family suggests the potential for developing a pan-filovirus inhibitor. nih.gov
Further studies have expanded the known antiviral spectrum of this chemical class. The benzoquinoline compounds have shown activity against vesicular stomatitis virus, a negative-sense RNA virus from the rhabdovirus family, and Zika virus, a positive-sense RNA virus. nih.gov This indicates that the target of these compounds may be a host factor or a viral process common to a wider range of enveloped RNA viruses. The identification of the SKI complex as a host-directed antiviral drug target for coronaviruses, influenza, and filoviruses presents a compelling avenue for investigation into the mechanism of benzoquinoline compounds. pnas.org
Future research should systematically evaluate the efficacy of this compound and its analogs against a diverse panel of enveloped RNA viruses of public health concern. This includes, but is not limited to, other members of the Flaviviridae family (like Dengue and West Nile viruses), Coronaviridae (such as SARS-CoV-2), and Paramyxoviridae (like Nipah and Hendra viruses). Such studies will be crucial in determining the full potential of this chemical scaffold as a broad-spectrum antiviral agent.
Development of Advanced In Vivo Delivery Systems and Formulations for Research Applications
While in vitro studies have been promising, the translation of these findings into effective in vivo applications requires the development of advanced delivery systems. A significant hurdle for many small molecule inhibitors is achieving optimal pharmacokinetic and pharmacodynamic profiles. For instance, the broad-spectrum antiviral LJ001, while potent in vitro, failed in post-exposure mouse models due to a suboptimal pharmacokinetic profile. acs.org
To overcome these challenges, future research on this compound should focus on developing novel formulations and delivery systems. Lipid nanoparticle (LNP) encapsulation has proven to be an effective drug delivery system for various antiviral agents and could be explored for benzoquinoline compounds. frontiersin.org The use of recombinant vesicular stomatitis virus (VSV) expressing a filovirus glycoprotein (B1211001) (VSV-filo GP) in interferon α/β receptor-deficient (Ifnar−/−) mice provides a valuable BSL-2 model for initial in vivo testing of such formulations. nih.gov This model allows for the assessment of glycoprotein-mediated infection and the efficacy of potential inhibitors in a more accessible research setting. nih.gov
Furthermore, investigating different routes of administration (e.g., intraperitoneal, intravenous, intranasal) in these mouse models will be essential to determine the most effective delivery strategy for achieving therapeutic concentrations at the sites of viral replication. nih.gov
Integration of this compound Research into Pandemic Preparedness and Biodefense Frameworks
The broad-spectrum potential of this compound and its derivatives makes them highly relevant to pandemic preparedness and biodefense strategies. The ability to stockpile a single therapeutic agent effective against multiple viral threats would be a significant advancement in our readiness for future outbreaks. pnas.org The increasing frequency of filovirus outbreaks, including Marburg virus, highlights the need for such countermeasures. nih.govplos.org
Integrating research on these compounds into established frameworks requires a multi-pronged approach. This includes continued funding for basic and translational research to optimize lead compounds and understand their mechanisms of action. nih.gov Collaboration between academic researchers, pharmaceutical companies, and government agencies like the National Institute of Allergy and Infectious Diseases (NIAID) is crucial for advancing these candidates through the development pipeline. lji.org
Moreover, as part of biodefense efforts, it is important to evaluate the efficacy of these compounds against a range of filovirus strains, including different variants of Ebola and Marburg viruses. asm.org The development of pan-filovirus vaccines and therapeutics is a key goal in mitigating the threat posed by these agents. plos.org
Identification of Unaddressed Research Questions and Emerging Investigative Avenues for this compound
Despite the promising initial findings, several key questions regarding this compound remain unanswered. A critical area for future investigation is the precise molecular target and mechanism of action of the benzoquinoline scaffold. While it is known to inhibit viral RNA synthesis, the specific host or viral protein it interacts with is yet to be identified. nih.gov Elucidating this will be instrumental in structure-based drug design to improve potency and specificity.
Another emerging avenue is the investigation of viral persistence and the potential for these compounds to clear viral reservoirs. explorationpub.com Ebola virus can persist in immune-privileged sites, leading to late-onset disease and sexual transmission. explorationpub.com Research is needed to determine if this compound or its derivatives can penetrate these sites and eliminate persistent virus.
Furthermore, the role of co-infections and co-morbidities in the pathogenesis of filovirus diseases is an important but largely unaddressed question. nih.gov Future studies could explore the efficacy of this compound in the context of these co-factors, which are prevalent in regions affected by filovirus outbreaks. nih.gov
Finally, the potential for viral resistance to this class of compounds needs to be thoroughly investigated. This involves in vitro passaging studies to select for resistant mutants and sequencing their genomes to identify mutations that confer resistance. Understanding potential resistance mechanisms is vital for the long-term viability of any new antiviral therapeutic.
Q & A
Q. What experimental approaches are recommended for initial characterization of Ebov/marv-IN-2's antiviral activity?
- Methodological Answer: Begin with cell-based assays using pseudotyped Ebola and Marburg viruses to measure inhibition. Quantify viral replication via RT-qPCR or plaque assays. Include positive controls (e.g., known inhibitors like remdesivir) and negative controls (e.g., vehicle-only treatments). Validate results with orthogonal methods such as immunofluorescence or Western blotting for viral protein expression. Dose-response curves should be generated to calculate IC50 values, ensuring triplicate biological replicates to assess variability .
Q. How should researchers optimize in vitro experimental conditions for this compound stability assays?
- Methodological Answer: Conduct stability studies under physiological conditions (pH 7.4, 37°C) using HPLC or LC-MS to monitor compound degradation over time. Include controls for enzyme-mediated degradation (e.g., liver microsomes) and assess solubility in culture media. Use fractional factorial designs to test variables like serum concentration, temperature, and incubation duration, ensuring reproducibility by adhering to guidelines for experimental documentation .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer:
Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50/EC50 values. Use tools like GraphPad Prism or R packages (e.g.,
drc) for curve fitting. Assess goodness-of-fit via R² and residual analysis. Report confidence intervals and perform power analysis to determine sample size adequacy. Raw data and code for statistical models should be archived in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve discrepancies between biochemical binding assays and cellular antiviral activity data for this compound?
- Methodological Answer: Investigate potential confounding factors such as cell permeability (via PAMPA assays), serum protein binding (equilibrium dialysis), or off-target effects (kinase profiling). Use surface plasmon resonance (SPR) to validate direct target engagement and cellular thermal shift assays (CETSA) to confirm intracellular target binding. Cross-reference findings with transcriptomic or proteomic datasets to identify compensatory pathways .
Q. What strategies are effective for integrating structural biology data with functional studies of this compound?
- Methodological Answer: Combine cryo-EM or X-ray crystallography data with mutagenesis studies to map critical binding residues. Validate functional impacts using pseudovirus neutralization assays and molecular dynamics (MD) simulations to predict binding kinetics. Cross-correlate structural data with functional IC50 values using Spearman’s rank correlation. Publish raw structural coordinates in public repositories (e.g., PDB) and provide detailed simulation parameters in supplementary files .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tissue distribution and bioavailability in animal models. Compare metabolite profiles (via LC-MS/MS) between in vitro and in vivo systems. Conduct meta-analyses of existing literature to identify confounding variables (e.g., animal model limitations). Use Bayesian statistical frameworks to quantify uncertainty in translational predictions .
Methodological Reproducibility
Q. What documentation standards are critical for ensuring reproducibility of this compound studies?
- Methodological Answer: Follow the CONSORT-EHEALTH guidelines for experimental reporting. Include detailed protocols for compound preparation (e.g., solvent, purity verification), instrument calibration, and data acquisition settings. Publish raw datasets, analysis scripts, and negative results in open-access repositories. For in vivo work, adhere to ARRIVE 2.0 guidelines, including randomization methods and blinding protocols .
Q. How can researchers validate computational docking predictions for this compound's mechanism of action?
- Methodological Answer: Use ensemble docking approaches with multiple protein conformations (e.g., from MD simulations). Validate top poses with site-directed mutagenesis and functional assays. Compare docking scores with experimental IC50 values using Pearson correlation. Disclose force field parameters and software versions in supplementary materials. Cross-check predictions with independent tools like AutoDock Vina or HADDOCK .
Hypothesis-Driven Research
Q. How should researchers formulate testable hypotheses when investigating this compound's mechanism of action?
- Methodological Answer: Base hypotheses on structural homology with known viral inhibitors (e.g., filovirus polymerase inhibitors). Use comparative molecular field analysis (CoMFA) to predict pharmacophore features. Design hypothesis-testing experiments with orthogonal readouts (e.g., enzymatic assays vs. cellular infectivity). Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .
Q. What frameworks are suitable for analyzing time-dependent inhibition kinetics of this compound?
- Methodological Answer:
Apply progress curve analysis under pre-steady-state conditions. Use the Morrison equation for tight-binding inhibitors or the Kitz-Wilson method for time-dependent inactivation. Validate models with jump-dilution experiments to assess reversibility. Share kinetic traces and fitting parameters in machine-readable formats (e.g., .csv files) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
